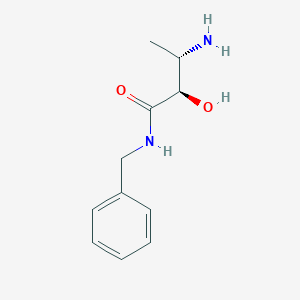![molecular formula C13H19NO B12602375 Phenol, 3-[2-(aminomethyl)cyclohexyl]- CAS No. 651312-68-4](/img/structure/B12602375.png)
Phenol, 3-[2-(aminomethyl)cyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[2-(aminomethyl)cyclohexyl]- is an organic compound with the molecular formula C13H19NO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-(aminomethyl)cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[2-(aminomethyl)cyclohexyl]- typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-[2-(aminomethyl)cyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[2-(aminomethyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of Phenol, 3-[2-(aminomethyl)cyclohexyl]- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-cyclohexyl-: Similar in structure but lacks the aminomethyl group.
Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Phenol, 3-[2-(aminomethyl)cyclohexyl]- is unique due to the presence of both the phenolic hydroxyl group and the 2-(aminomethyl)cyclohexyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
651312-68-4 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-[2-(aminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C13H19NO/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h3,5-6,8,11,13,15H,1-2,4,7,9,14H2 |
InChI-Schlüssel |
WMRBLCTVXONZBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CN)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
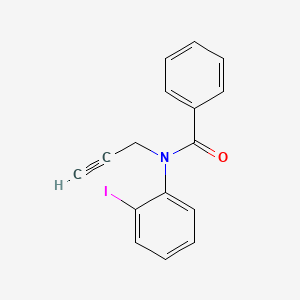
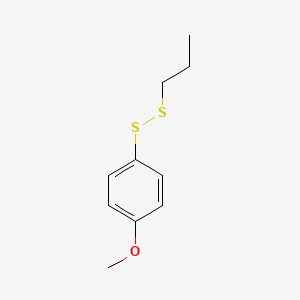
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
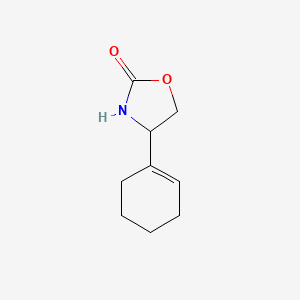
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)

![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
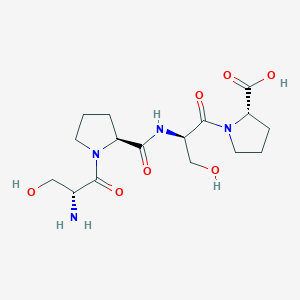

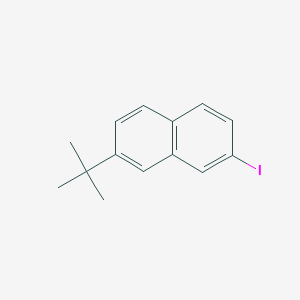
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
